molecular formula C9H8O3 B096755 6-Methoxy-3(2H)-benzofuranone CAS No. 15832-09-4

6-Methoxy-3(2H)-benzofuranone

Cat. No. B096755
CAS RN: 15832-09-4
M. Wt: 164.16 g/mol
InChI Key: BLLMRPOVMOPQKC-UHFFFAOYSA-N
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Patent
US06307070B1

Procedure details

Chloroacetonitrile (3.5 ml, 55.2 mmol) was added dropwise to a stirred solution containing 3-methoxyphenol (5 ml, 46 mmol) and zinc chloride (6.9 g, 50.6 mmol) in anhydrous dioxane (30 ml) at room temperature. The resulting solution was saturated with dry hydrogen chloride gas. After stirring at room temperature overnight, the yellow precipitate was filtered and washed with anhydrous ether (100 ml). The collected precipitate was dissolved in water (80 ml) and heated to reflux for 1 hour. The solution was allowed to cool to approximately 40° C., and aqueous sodium hydroxide (20% w/v) (7.5 ml) was added. After stirring at that temperature for 30 minutes a pale yellow precipitate had formed. A heterogeneous system was then taken to pH≈7 by addition of hydrochloric acid (1 M). The precipitate was filtered, washed with water, and recrystallized from acetone to give the desired compound as a light yellow powder (4.14 g, 54.8%). 1H NMR: 8 (ppm): 3.85 (OMe); 4.9 (CH2); 6.50-6.46 (2 H-Phenyl); 7.70-7.66 (1 H-Phenyl).
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
6.9 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
54.8%

Identifiers

REACTION_CXSMILES
ClCC#N.[CH3:5][O:6][C:7]1[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=1.Cl.[O:15]1CCO[CH2:17][CH2:16]1>[Cl-].[Zn+2].[Cl-]>[CH3:5][O:6][C:7]1[CH:12]=[CH:11][C:10]2[C:16](=[O:15])[CH2:17][O:13][C:9]=2[CH:8]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
3.5 mL
Type
reactant
Smiles
ClCC#N
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
COC=1C=C(C=CC1)O
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
6.9 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the yellow precipitate was filtered
WASH
Type
WASH
Details
washed with anhydrous ether (100 ml)
DISSOLUTION
Type
DISSOLUTION
Details
The collected precipitate was dissolved in water (80 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to approximately 40° C.
ADDITION
Type
ADDITION
Details
aqueous sodium hydroxide (20% w/v) (7.5 ml) was added
STIRRING
Type
STIRRING
Details
After stirring at that temperature for 30 minutes a pale yellow precipitate
Duration
30 min
CUSTOM
Type
CUSTOM
Details
had formed
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC2=C(C(CO2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.14 g
YIELD: PERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.